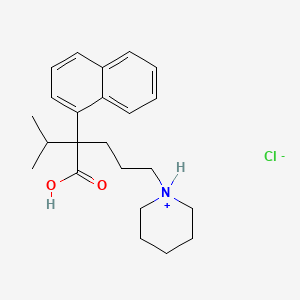
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-piperidinopropyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-piperidinopropyl)-, hydrochloride is a synthetic organic compound that belongs to the class of naphthalene derivatives. It is a hydrochloride salt form of 1-naphthaleneacetic acid, which is a well-known plant growth regulator. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-naphthaleneacetic acid as the starting material.
Reaction Steps: The synthesis involves the alkylation of 1-naphthaleneacetic acid with alpha-isopropyl-alpha-(3-piperidinopropyl)-amine under specific reaction conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions and at a controlled temperature.
Industrial Production Methods:
Large-Scale Synthesis: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of reactors and continuous flow processes to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur at different positions on the naphthalene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Typical reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, and alcohols.
Reduction Products: Reduction reactions can produce alcohols and amines.
Substitution Products: Substitution reactions can result in the formation of alkylated or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is employed in plant growth studies and as a tool to investigate the effects of auxins on plant development.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through its interaction with specific molecular targets and pathways. It acts as an auxin, a class of plant hormones that regulate various aspects of plant growth and development. The exact mechanism involves binding to auxin receptors and influencing gene expression and cellular processes.
Comparación Con Compuestos Similares
Indole-3-acetic acid (IAA): Another common plant growth regulator with similar auxin activity.
2,4-Dichlorophenoxyacetic acid (2,4-D): A synthetic auxin used as a herbicide.
Naphthaleneacetic acid (NAA): The parent compound of the hydrochloride salt.
Uniqueness:
Structural Differences: The presence of the alpha-isopropyl-alpha-(3-piperidinopropyl) group distinguishes this compound from other naphthalene derivatives.
Functional Properties: The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-piperidinopropyl)-, hydrochloride, its preparation, reactions, applications, and comparison with similar compounds
Propiedades
Número CAS |
6525-13-9 |
|---|---|
Fórmula molecular |
C23H32ClNO2 |
Peso molecular |
390.0 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-5-piperidin-1-ium-1-yl-2-propan-2-ylpentanoic acid;chloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-18(2)23(22(25)26,14-9-17-24-15-6-3-7-16-24)21-13-8-11-19-10-4-5-12-20(19)21;/h4-5,8,10-13,18H,3,6-7,9,14-17H2,1-2H3,(H,25,26);1H |
Clave InChI |
MVOZKCGANZDCNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCC[NH+]1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




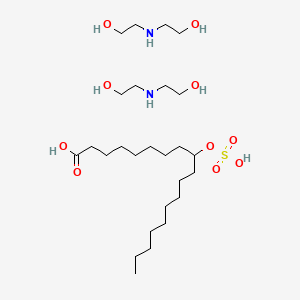
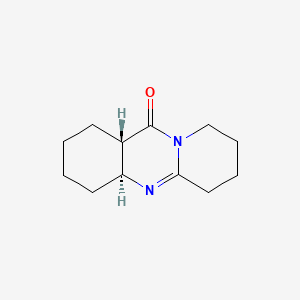

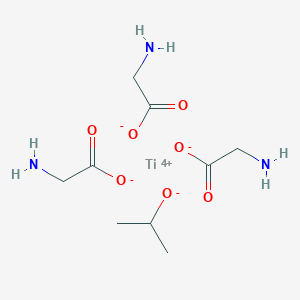


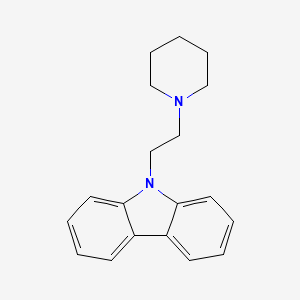

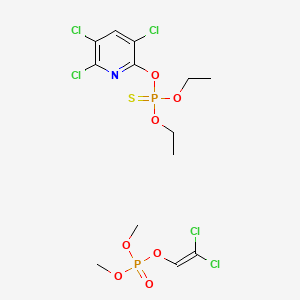
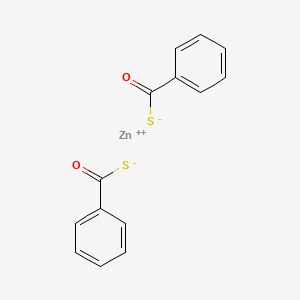
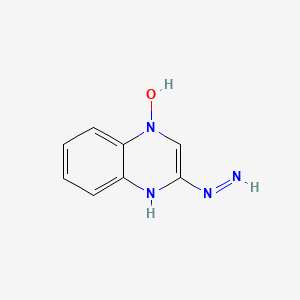
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
